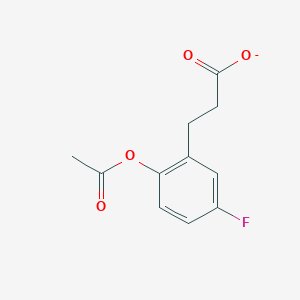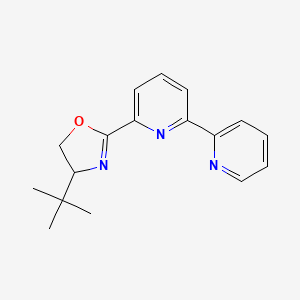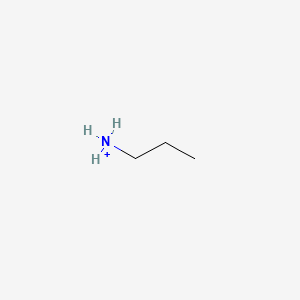
Propan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-1-aminium is an ammonium ion that is the conjugate acid of propylamine It is a small organic compound with the chemical formula C3H10N and a net charge of +1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-1-aminium can be synthesized through the protonation of propylamine. This process involves the addition of a proton (H+) to propylamine, resulting in the formation of this compound . The reaction is typically carried out under acidic conditions to facilitate the protonation process.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where propylamine is treated with a suitable acid to produce the desired ammonium ion. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-1-aminium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced back to propylamine under suitable conditions.
Substitution: The ammonium ion can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used to replace the ammonium group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated compounds, while reduction will regenerate propylamine.
Aplicaciones Científicas De Investigación
Propan-1-aminium has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of propan-1-aminium involves its interaction with various molecular targets. As an ammonium ion, it can participate in proton transfer reactions, which are crucial in many biochemical processes . The specific pathways and targets depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Propylamine: The conjugate base of propan-1-aminium, with similar chemical properties but different reactivity.
Other Alkylamines: Compounds such as methylamine and ethylamine share structural similarities with this compound.
Uniqueness
This compound is unique due to its specific ammonium ion structure, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
propylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
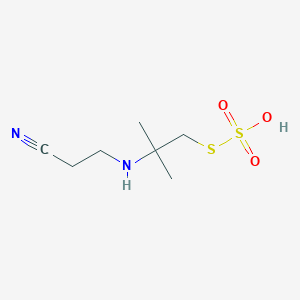
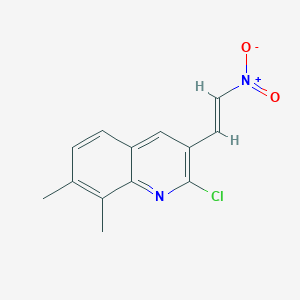
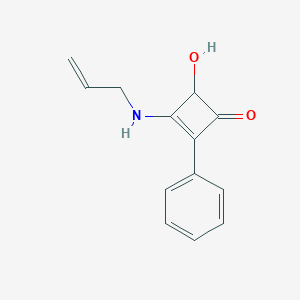
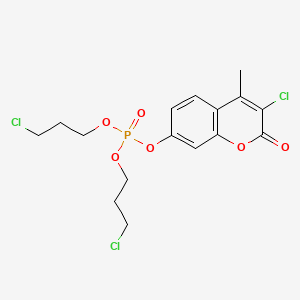
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
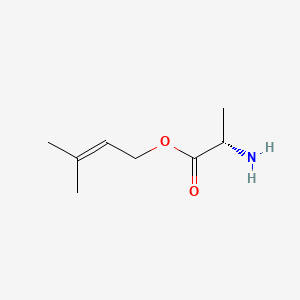
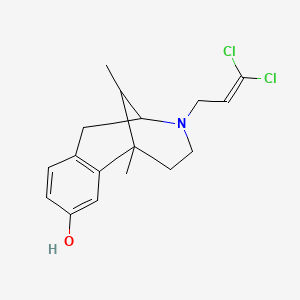
![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
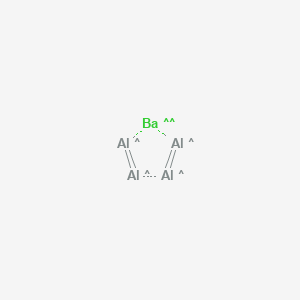
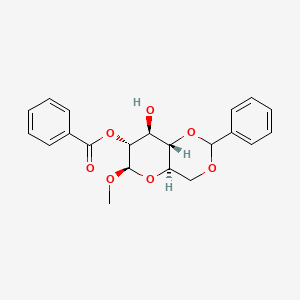
![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
